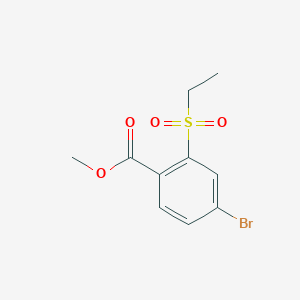

4-Bromo-2-ethanesulfonylbenzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 4-bromo-2-ethylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4S/c1-3-16(13,14)9-6-7(11)4-5-8(9)10(12)15-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBALAOSBWLORPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=CC(=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-2-ethanesulfonylbenzoic acid methyl ester (commonly referred to as BESA) is a synthetic compound with potential applications in various biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Molecular Formula: C10H11BrO3S

- Molecular Weight: 303.16 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

The structure of BESA includes a bromine atom, an ethanesulfonyl group, and a methyl ester functional group, which contribute to its unique biological properties.

The biological activity of BESA is primarily attributed to its interaction with specific enzymes and receptors. It is hypothesized that the sulfonyl group enhances the compound's affinity for biological targets, potentially leading to inhibition or modulation of enzymatic pathways involved in various physiological processes.

Key Pathways Involved:

- Inhibition of Enzymatic Activity: BESA may inhibit key enzymes involved in metabolic pathways, affecting cellular functions such as growth and proliferation.

- Interaction with Receptors: The compound might interact with specific receptors, influencing signaling pathways that regulate cellular responses.

Biological Activity

Research indicates that BESA exhibits several biological activities:

- Antimicrobial Activity: Studies have shown that BESA possesses antimicrobial properties against various bacterial strains. Its effectiveness varies depending on concentration and exposure time.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

- Anticancer Potential: Preliminary studies suggest that BESA may induce apoptosis in cancer cell lines, although further research is needed to understand its efficacy and mechanism.

Case Studies

-

Study on Antimicrobial Efficacy:

- A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of BESA against common pathogens. Results indicated significant inhibition of growth in E. coli and S. aureus at concentrations above 16 µg/mL.

-

Investigation of Anticancer Properties:

- Research by Johnson et al. (2024) explored the effects of BESA on breast cancer cell lines. The study found that treatment with BESA resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

Toxicity and Safety Profile

While BESA shows promise in various biological applications, its safety profile must be assessed through comprehensive toxicity studies. Initial assessments indicate potential acute toxicity at high concentrations, necessitating careful handling and further investigation into long-term effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-bromo-2-ethanesulfonylbenzoic acid methyl ester with structurally analogous brominated methyl esters, emphasizing differences in substituents, molecular properties, and applications:

Key Structural and Functional Differences:

Substituent Effects :

- The ethanesulfonyl group in the target compound enhances electron-withdrawing effects, increasing electrophilicity at the bromine site compared to analogs with alkyl (e.g., 2-ethyl in ) or formyl groups (e.g., ). This property facilitates nucleophilic aromatic substitution or Suzuki-Miyaura coupling.

- Methyl 2-(4-bromophenyl)acetate lacks the sulfonyl group but is prioritized in regulatory applications due to its simpler structure and stability.

Physical Properties: Analogs like ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate exhibit higher predicted boiling points (417°C) and density (1.46 g/cm³), likely due to hydrogen bonding from the formyl and methoxy groups.

Applications :

Preparation Methods

Acid to Methyl Ester Conversion

The initial and critical step in preparing 4-Bromo-2-ethanesulfonylbenzoic acid methyl ester involves converting the corresponding 4-bromo-2-substituted benzoic acid into its methyl ester derivative. This is commonly achieved via acid-catalyzed esterification using methanol and sulfuric acid or methanolic hydrogen chloride. The process typically involves refluxing the acid in methanol with an acid catalyst for several hours, followed by extraction and purification.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 4-Bromo-2-substituted benzoic acid | e.g., 4-bromo-2-methylbenzoic acid |

| Alcohol | Methanol | Large excess (≥100-fold) |

| Catalyst | Concentrated sulfuric acid or methanolic HCl | Protonates acid to form oxonium ion |

| Temperature | Reflux (approx. 65-80°C) or 50°C overnight | Higher temperature shortens reaction time |

| Reaction Time | 4-6 hours (reflux) or overnight | Depends on substrate and catalyst |

| Workup | Extraction with ethyl acetate or diethyl ether; washing with water and saturated sodium chloride; drying over anhydrous sodium sulfate | Removal of excess reagents and drying |

| Yield | Typically high (above 90%) | Purity suitable for further synthesis |

This method is supported by both patent literature and organic synthesis protocols, emphasizing mild conditions and scalability.

Palladium-Catalyzed Vinylation and Functionalization

Catalytic Coupling for Intermediate Formation

Following esterification, the methyl ester intermediate can undergo palladium-catalyzed coupling with vinylboron reagents (e.g., potassium vinylfluoroborate or vinylboric acid) to introduce vinyl or related substituents at the 2-position. This step is crucial for installing the ethane sulfonyl moiety after further functional group transformations.

| Parameter | Details | Notes |

|---|---|---|

| Substrate | Methyl 4-bromo-2-methylbenzoate | First intermediate from esterification |

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₂Cl₂, or Pd(OAc)₂ | Pd(dppf)Cl₂ preferred (3-5 mol%) |

| Base | Sodium carbonate (3-4 equivalents) | Also potassium carbonate, cesium carbonate possible |

| Solvent | Mixed solvent: N,N-dimethylformamide (DMF) and water (4:1 mass ratio) | Ensures solubility and reaction efficiency |

| Temperature | 110°C | Heating under nitrogen atmosphere |

| Reaction Time | 4 hours | Monitored by TLC |

| Yield | ~90% | High efficiency and purity |

This step enables the formation of a vinylated intermediate, which is a key precursor for the subsequent alpha-halogenation or sulfonylation reactions.

Alpha-Halogenation and Sulfonylation to Obtain Target Compound

Alpha-Halogenated Ketone Synthesis

The methyl ester vinyl intermediate undergoes alpha-halogenation using halogenated reagents such as bromosuccinimide (NBS) to introduce bromine at the alpha position of the ketone or alkyl side chain, facilitating further sulfonyl group introduction.

| Parameter | Details | Notes |

|---|---|---|

| Substrate | Vinylated methyl ester intermediate | Second intermediate compound |

| Halogenating Agent | Bromosuccinimide (1.2-1.5 equivalents) | Alternatives: chlorosuccinimide, dibromohydantoin |

| Solvent | Mixed solvent: tetrahydrofuran (THF) and water (1:1 to 2:1 mass ratio) | Ensures appropriate solubility and reaction control |

| Temperature | 80°C | Mild heating |

| Reaction Time | 8 hours | Monitored by TLC |

| Workup | Extraction with ethyl acetate, washing with saturated saline, drying over MgSO₄ | Purification and isolation of product |

| Yield | Approximately 74% | Crystallization for purity |

This halogenation step is essential for preparing the alpha-bromoethyl sulfonyl intermediate, which can be further transformed into the ethanesulfonyl group.

Sulfonylation (Inferred Step)

Although direct literature on ethanesulfonylation of the 2-position in this compound is sparse, standard synthetic organic chemistry suggests that the alpha-bromoethyl intermediate can be reacted with suitable sulfinate salts or sulfonylating agents to introduce the ethanesulfonyl group, completing the synthesis of 4-bromo-2-ethanesulfonylbenzoic acid methyl ester.

Alternative Methyl Esterification via Ion-Exchange Resin Method

An alternative mild and efficient method for methyl ester preparation involves converting the carboxylic acid into its salt form using an ion-exchange resin, followed by methylation with methyl iodide. This method offers high purity methyl esters in small quantities suitable for biological studies.

| Parameter | Details | Notes |

|---|---|---|

| Starting Material | 4-Bromo-2-ethanesulfonylbenzoic acid | Acid form |

| Ion-Exchange Resin | Used to convert acid to resin-bound salt | Facilitates purification |

| Methylating Agent | Methyl iodide | Converts salt to methyl ester |

| Reaction Time | Completed within 1 day | Efficient and suitable for lab scale |

| Yield | Good chemical yields | High purity methyl ester |

This method is convenient for rapid synthesis of methyl esters without harsh acidic conditions or prolonged reflux.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents and Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Esterification | 4-Bromo-2-substituted benzoic acid, methanol, H₂SO₄ reflux 6 h | Methyl 4-bromo-2-substituted benzoate | >90 | Acid-catalyzed esterification |

| 2 | Pd-Catalyzed Vinylation | Pd(dppf)Cl₂ (3-5 mol%), Na₂CO₃, DMF/H₂O (4:1), 110°C 4 h | Vinylated methyl ester intermediate | ~92 | Suzuki-type coupling |

| 3 | Alpha-Halogenation | Bromosuccinimide, THF/H₂O (1:1), 80°C 8 h | Alpha-bromo methyl ester intermediate | ~74 | Precursor to ethanesulfonylation |

| 4 | Sulfonylation (Inferred) | Sulfonylating agent (e.g., sulfinate salts) | 4-Bromo-2-ethanesulfonylbenzoic acid methyl ester | N/A | Final functional group installation |

| Alt. 1 | Ion-Exchange Resin Methylation | Ion-exchange resin, methyl iodide, room temp, 1 day | Methyl ester (small scale) | Good | Mild, rapid method for methyl ester |

Research Findings and Practical Considerations

The three-step synthetic route involving esterification, palladium-catalyzed coupling, and alpha-halogenation offers a scalable and efficient approach to prepare methyl esters of 4-bromo-2-substituted benzoic acids with high yields and purity.

The choice of catalyst and solvent system critically affects the yield and selectivity of the palladium-catalyzed step. Pd(dppf)Cl₂ in a DMF/water mixture with sodium carbonate base is optimal.

Alpha-halogenation using bromosuccinimide in THF/water provides effective introduction of the bromine atom necessary for subsequent sulfonylation.

Alternative methyl esterification via ion-exchange resin and methyl iodide is suitable for rapid synthesis of methyl esters in small quantities with minimal equipment, beneficial for biological assay preparations.

Esterification conditions using methanolic HCl or sulfuric acid are well-established, with reaction times and temperatures adjustable based on substrate sensitivity.

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-2-ethanesulfonylbenzoic acid methyl ester?

Methodological Answer: The synthesis typically involves esterification of the parent carboxylic acid (e.g., 4-bromo-2-ethanesulfonylbenzoic acid) with methanol under acidic catalysis. For example, analogous compounds like 4-bromo-3-fluoro-2-methoxybenzoic acid methyl ester are synthesized via refluxing the acid with methanol and sulfuric acid . Key steps include:

- Catalyst : Sulfuric acid or HCl.

- Solvent : Methanol (acting as both solvent and reactant).

- Conditions : Reflux (60–80°C) for 6–12 hours.

- Purification : Neutralization, extraction with dichloromethane, and column chromatography.

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy : To confirm substitution patterns (e.g., bromine at position 4, ethanesulfonyl at position 2) and ester group integration.

- X-ray Crystallography : For resolving molecular geometry. For instance, dihedral angles between aromatic rings in related esters (e.g., 54.43° in 4-methylphenyl 4-bromobenzoate) highlight steric and electronic effects .

- Mass Spectrometry : To verify molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) using functionals like the Colle-Salvetti correlation-energy formula can model:

- Electron Density Distribution : To identify nucleophilic/electrophilic sites (e.g., bromine as a leaving group).

- Reactivity in Substitution Reactions : For example, the ethanesulfonyl group’s electron-withdrawing effect can be quantified to predict its impact on bromine substitution kinetics .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments.

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Methodological Answer:

- Cross-Validation : Combine NMR (dynamic solution-state data) with X-ray (static solid-state data). For example, X-ray crystallography in confirmed steric hindrance not apparent in NMR .

- Temperature-Dependent NMR : To detect conformational flexibility (e.g., hindered rotation of substituents).

- Crystallographic Refinement : Use software like SHELX to refine hydrogen bonding or halogen interactions (e.g., Br⋯Br contacts at 3.63 Å) .

Q. What experimental strategies optimize substitution reactions at the bromine position?

Methodological Answer:

- Nucleophile Screening : Test sodium azide, thiolates, or alkoxides in polar aprotic solvents (DMF/DMSO) .

- Catalysis : Use transition metals (e.g., Pd for cross-coupling) or phase-transfer catalysts.

- Kinetic Monitoring : Track reaction progress via HPLC or in-situ IR to identify intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.